molecular formula C11HF23O3 B1329994 Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- CAS No. 3330-16-3

Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)-

Cat. No. B1329994
CAS RN: 3330-16-3
M. Wt: 618.09 g/mol
InChI Key: QRLOKTBZZPZAMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the use of catalysts to improve reaction efficiency and selectivity. In the case of formylation reactions, which are fundamental in the synthesis of various organic molecules, a novel and green catalyst has been introduced. The catalyst is 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel, which has been shown to effectively catalyze the formylation of alcohols and amines using ethyl formate under neat conditions at room temperature . This approach represents a more environmentally friendly and potentially more efficient method for introducing formyl groups into organic molecules, which could be relevant for the synthesis of complex molecules such as "Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)-".

Molecular Structure Analysis

The structural characterization of organic compounds is crucial for understanding their properties and reactivity. A study on propane-1,3-diamino bis [3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate] water monosolvate provides insights into the molecular structure of a complex organic compound . The compound was characterized by single crystal X-ray diffraction, revealing a monoclinic crystal structure with specific bond angles and distances. The crystallographic data obtained, such as the dihedral angles between the mean planes of the methoxycarbonyl and carboxylate groups with the benzene ring, contribute to the understanding of the three-dimensional arrangement of atoms within the molecule. This level of detail is essential for predicting the behavior of similar compounds under various conditions.

Chemical Reactions Analysis

The reactivity of perfluoroalkyl derivatives of sulfur has been explored in a study involving the photochemical reaction of heptafluoro-1-iodopropane with various sulfides . The reaction yielded a range of products, including heptafluoro-n-propyl methyl sulphide, ethyl heptafluoro-n-propyl sulphide, and 1H-heptafluoropropane, among others. The diversity of products indicates a complex reaction pathway that could be influenced by factors such as the structure of the reactants and the reaction conditions. Understanding these reaction mechanisms is essential for the development of new synthetic routes for fluorinated compounds, which are of significant interest due to their unique properties and applications in areas such as pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the density, crystal system, and refinement data obtained from X-ray diffraction studies provide valuable information about the physical properties of a compound . These properties are influenced by the molecular arrangement and intermolecular interactions within the crystal lattice, such as hydrogen bonding patterns. In the case of the propane-1,3-diamino bis compound, the formation of a three-dimensional network through N-H···O, N-H···Br, and C-H···O hydrogen bonds is indicative of the compound's stability and potential interactions with other molecules. Such information is crucial for predicting solubility, reactivity, and other physical behaviors of related compounds.

Scientific Research Applications

Physical Properties and Applications

  • Density, Surface Tension, and Kinematic Viscosity : The compound's physical properties, like density, kinematic viscosity, and surface tension, have been studied, offering insights into its behavior under various temperatures and conditions, which is crucial for industrial and scientific applications (Rausch et al., 2015).

Chemical Reactions and Derivatives

  • Reaction with Amines or Alcohols : The compound's reactivity with secondary amines and alcohols has been explored, leading to various products based on the solvent used and product work-up, indicating its versatility in chemical synthesis (Furin et al., 2000).

Crystal Structures and Bonding

  • Hydrogen-Bonded Trifluoromethylated Alcohols : Investigation into the crystal structures of related trifluoromethylated alcohols has provided insights into the intermolecular and intramolecular hydrogen bonding, which is significant for understanding the compound's potential applications in material science (Singh et al., 2001).

Synthesis and Applications in Organic Chemistry

  • Synthesis of Perfluorochemicals for Blood Substitutes : Research on synthesizing perfluorochemicals, which are potential candidates for blood substitutes, has involved partially fluorinated compounds like this one, showing its relevance in biomedical applications (Ono et al., 1985).

  • Lithium-Ion Battery Electrolytes : Ternary mixtures including this compound have been introduced as safe electrolytes for lithium-ion batteries, demonstrating its importance in enhancing battery safety and performance (Liu et al., 2016).

properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11HF23O3/c12-1(2(13,14)15)35-10(31,32)4(18,7(23,24)25)37-11(33,34)5(19,8(26,27)28)36-9(29,30)3(16,17)6(20,21)22/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLOKTBZZPZAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11HF23O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880193
Record name 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane)
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Molecular Weight

618.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [SynQuest Laboratories MSDS]
Record name 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane
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Product Name

Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)-

CAS RN

3330-16-3
Record name 1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]propane
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Record name Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)-
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Record name Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]-
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Record name 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane)
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Record name 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane)
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